molecular formula C6H11NS B1609571 (S)-(+)-3-Methyl-2-butyl isothiocyanate CAS No. 745783-99-7

(S)-(+)-3-Methyl-2-butyl isothiocyanate

Cat. No. B1609571
CAS RN: 745783-99-7
M. Wt: 129.23 g/mol
InChI Key: YAVRRVJBEIYPRH-LURJTMIESA-N
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Description

“(S)-(+)-3-Methyl-2-butyl isothiocyanate” is a type of isothiocyanate, which is a functional group in organic chemistry formed by substituting the oxygen in the isocyanate group with a sulfur . Many natural isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates .


Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in the first step above .


Molecular Structure Analysis

The general structure of an isothiocyanate is −N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . Typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively. The N=C and C=S distances are 117 and 158 pm .


Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . Isothiocyanates occur widely in nature and are of interest in food science and medical research .

Scientific Research Applications

Chemopreventive Applications

Isothiocyanates, found in cruciferous vegetables, have been extensively studied for their potential to inhibit carcinogenesis. These compounds can act as powerful inhibitors of carcinogenesis in animal models, notably in lung and esophageal cancer. The primary mechanism of action is thought to be the selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens. Additionally, isothiocyanates can induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, for example, is being developed as an agent against lung cancer due to its effectiveness in inhibiting lung tumor induction (Hecht, 2000).

Antibacterial Effects

Isothiocyanates have shown potent antibacterial effects against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer. In vitro studies demonstrate that certain isothiocyanates can effectively inhibit the growth of H. pylori, including within human epithelial cells. This suggests their potential as novel therapeutic agents for eradicating H. pylori infections (Haristoy et al., 2005).

Applications in Material Synthesis

Isothiocyanates have been utilized in the synthesis of novel materials. For example, they have been used as precursors in the synthesis of tin sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). This method demonstrates the versatility of isothiocyanates in material science, particularly in the development of semiconductors and related applications (Ramasamy et al., 2013).

Biofumigation and Soilborne Pest Management

Isothiocyanates derived from brassicas are used in biofumigation to manage soilborne pests and diseases. The chemical similarity of these naturally occurring isothiocyanates to synthetic fumigants like methyl isothiocyanate enables them to act as effective pest control agents. Research has highlighted the environmental impacts and biological activity of diverse pure and plant-derived isothiocyanates, offering insights into their potential for integrated pest management strategies (Matthiessen & Kirkegaard, 2006).

Safety And Hazards

Isothiocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isothiocyanates have shown strong cancer-preventive activity in animal models . Human studies also show an inverse association between consumption of isothiocyanates and risk of cancer in several organs . These findings indicate that isothiocyanates may be useful both as cancer-preventive and therapeutic agents .

properties

IUPAC Name

(2S)-2-isothiocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVRRVJBEIYPRH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426977
Record name (S)-(+)-3-Methyl-2-butyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Methyl-2-butyl isothiocyanate

CAS RN

745783-99-7
Record name (2S)-2-Isothiocyanato-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-3-Methyl-2-butyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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